molecular formula C11H14N4S B1232997 NSC319726 CAS No. 71555-25-4

NSC319726

Numéro de catalogue B1232997
Numéro CAS: 71555-25-4
Poids moléculaire: 234.32 g/mol
Clé InChI: XDHBUMNIQRLHGO-UKTHLTGXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of compounds related to N'-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide often begins with the formation of mono-substituted compounds through condensation reactions. For instance, a related compound, 1-(pyridin-2-yl)ethylidene carbonohydrazide, is synthesized by condensing carbonohydrazide with 2-acetylpyridine. Subsequent reactions can lead to more complex derivatives, highlighting the versatility of these synthesis pathways (Seck et al., 2020).

Molecular Structure Analysis

The molecular structure of these compounds is typically elucidated using techniques like X-ray diffraction, NMR, and IR spectroscopy. Detailed structural analysis can reveal the configuration of atoms within the molecule and the spatial arrangement of various functional groups. For example, compound 2, as described by Seck et al. (2020), showcases a complex structure determined by single-crystal X-ray diffraction, illustrating the intricate molecular geometry of these compounds.

Chemical Reactions and Properties

Compounds in this category can undergo various chemical reactions, such as base-induced cyclization, which leads to the formation of azetidines and pyrrolidines. These reactions are often stereospecific and can result in the synthesis of structurally diverse derivatives with unique chemical properties (Medjahdi et al., 2009).

Applications De Recherche Scientifique

Traitement du cancer

NSC319726 a attiré l’attention des chercheurs pour le traitement de maladies, en particulier des cancers . Le composé a montré un potentiel dans ce domaine, bien que des recherches supplémentaires soient nécessaires pour comprendre pleinement ses effets et ses applications potentielles.

Système reproducteur masculin

Des études ont montré que l’exposition à this compound peut affecter le système reproducteur masculin . Il a été constaté qu’il provoque une réduction de l’indice testiculaire, une dysfonction de la spermatogenèse et des dommages architecturaux dans les testicules et l’épididyme .

Dysfonctionnement de la spermatogenèse

L’exposition à this compound interfère avec la prolifération des spermatogonies, l’initiation de la méiose, le nombre de spermatozoïdes et la morphologie des spermatozoïdes . Il perturbe également la synthèse des androgènes et l’intégrité de la barrière hémato-testiculaire .

Induction de la cuproptose

Le traitement par this compound peut augmenter les ions cuivre dans les testicules pour induire la cuproptose dans les testicules . Le chélateur du cuivre peut récupérer les ions cuivre élevés dans les testicules et restaurer en partie la dysfonction de la spermatogenèse causée par this compound .

Inhibition de la conversion de l’acide rétinoïque

Le traitement par this compound diminue le niveau de la rétinol déshydrogénase 10 (RDH10), inhibant ainsi la conversion du rétinol en acide rétinoïque, ce qui provoque l’incapacité à initier la méiose .

Thérapie potentielle pour la déficience de la spermatogenèse

L’acide rétinoïque pourrait être une thérapie potentielle pour la déficience de la spermatogenèse chez les patients traités par this compound . Le traitement par l’acide rétinoïque peut restaurer l’initiation de la méiose et la spermatogenèse sans affecter les niveaux d’ions cuivre intracellulaires .

Mécanisme D'action

Target of Action

NSC319726, also known as ZMC1, is a reactivator of the mutant p53R175 . The p53 protein is a tumor suppressor that regulates the cell cycle and hence functions as a guard against cancer . Mutations in p53, such as p53r175, can disrupt its function and contribute to the development of cancer .

Mode of Action

This compound interacts with the mutant p53R175 protein and restores its wild-type structure and function . This restoration allows the mutant p53R175 protein to regain its tumor suppressor activity, leading to the inhibition of cell growth . This compound achieves this by inducing a conformational change in the mutant p53R175 protein, enabling it to be recognized by the wild-type specific antibody .

Biochemical Pathways

This compound affects several biochemical pathways. It binds to copper ions, inducing the generation of reactive oxygen species (ROS) and depletion of deoxyribosyl purines, resulting in cell-cycle arrest . This compound also interferes with the oocyte meiosis pathway by targeting genes such as RPS6KA6, BCL6, FOXO3, CCNB1, and CDC20 .

Pharmacokinetics

It’s known that this compound can inhibit the growth of fibroblasts expressing the p53r175 mutation at an ic50 value of 8nm , indicating its potent bioactivity

Result of Action

The primary result of this compound’s action is the inhibition of cell growth in cells expressing the mutant p53R175 . This is achieved through the induction of apoptosis, or programmed cell death . This compound also causes architectural damage in the testis and epididymis, interferes with spermatogonia proliferation, meiosis initiation, sperm count, and sperm morphology, and disturbs androgen synthesis and blood-testis barrier integrity .

Action Environment

Environmental factors can influence the action of this compound. For instance, copper toxicity induced by this compound was substantially inhibited by hypoxia, through a hypoxia-inducible-factor-1α-dependent pathway . Additionally, the compound’s effects on male reproduction were observed following a continuous exposure period of 5 weeks

Propriétés

IUPAC Name

N-[(E)-1-pyridin-2-ylethylideneamino]azetidine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c1-9(10-5-2-3-6-12-10)13-14-11(16)15-7-4-8-15/h2-3,5-6H,4,7-8H2,1H3,(H,14,16)/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHBUMNIQRLHGO-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)N1CCC1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=S)N1CCC1)/C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71555-25-4
Record name NSC319726
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319726
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide
Reactant of Route 4
Reactant of Route 4
N'-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide
Reactant of Route 5
N'-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide
Reactant of Route 6
N'-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide

Q & A

Q1: What is NSC319726 and what is its mechanism of action?

A1: this compound is a small molecule belonging to the thiosemicarbazone (TSC) class of metal ion chelators. It displays interesting biological activity against both cancer cells and some fungal pathogens. this compound appears to have two main mechanisms of action:

  1. Zinc Metallochaperone Activity: this compound can function as a zinc metallochaperone, restoring wild-type structure and function to certain mutant p53 proteins, particularly the common p53-R175H mutant. [, ] This mutant form of the p53 tumor suppressor protein is frequently found in cancer cells and is unable to bind zinc effectively, leading to misfolding and loss of its tumor-suppressing function. this compound delivers zinc ions to the mutant p53 protein, facilitating proper folding and restoring its activity. [, ] This restored p53 activity can then trigger cell cycle arrest and apoptosis in cancer cells.
  2. Inhibition of Ribosome Biogenesis: Recent research suggests that this compound also acts as a potent inhibitor of fungal ribosome biogenesis. [, ] It shows broad-spectrum antifungal activity, effectively inhibiting the growth of various Candida species, including drug-resistant strains like Candida auris. [, , ]

Q2: How effective is this compound against Candida auris compared to existing antifungals?

A3: this compound exhibits promising in vitro activity against a diverse collection of Candida auris isolates, including those resistant to current antifungal drugs. [] It achieves complete visual growth inhibition at low concentrations (MICs ranging from 0.125 to 0.25 mg/liter). [] While its effect appears primarily fungistatic in vitro, it demonstrates significant efficacy in treating C. auris infection in a Galleria mellonella (wax moth larvae) model. [] These findings highlight its potential as a novel antifungal therapy, particularly against drug-resistant strains.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.